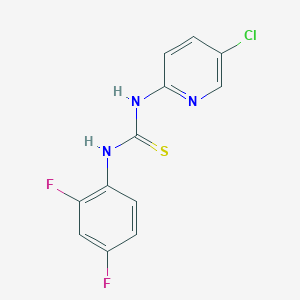
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde may inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest in the G1 phase. Additionally, 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde has been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde is its potential toxicity, as it has been found to induce apoptosis in normal cells as well as cancer cells.
Zukünftige Richtungen
There are several future directions for research on 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of this compound, particularly its interactions with topoisomerase II. Additionally, further studies are needed to explore the potential applications of 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde in photodynamic therapy and as a fluorescent probe for the detection of metal ions in biological systems.
Synthesemethoden
The synthesis of 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde involves the reaction of 2-acetyl-1,3-indandione with 4-bromoacetophenone in the presence of a base. This reaction leads to the formation of 5-bromo-7-methyl-2-phenyl-1,3-dioxolo[4,5-g]indole, which is then converted to 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde by reacting with sodium borohydride and acetic acid.
Wissenschaftliche Forschungsanwendungen
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde has been found to have various scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been investigated for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. Additionally, 5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde has been studied for its potential use as a photosensitizer for photodynamic therapy.
Eigenschaften
IUPAC Name |
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-11-8-12(2)16-14(9-11)15(10-19)17(18-16)13-6-4-3-5-7-13/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQMQIYNSKRSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-2-phenyl-1H-indole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5788860.png)
![5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788862.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5788880.png)
![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5788893.png)
![3-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5788903.png)
![2-[3-(dimethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5788906.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5788913.png)
![N-(2-furylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5788927.png)

![N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5788939.png)
![2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5788943.png)